molecular formula C10H7ClF3NO3 B2446546 3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol CAS No. 328285-41-2

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Cat. No. B2446546
CAS RN: 328285-41-2
M. Wt: 281.62
InChI Key: ORZLUVGDZFTZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. CHIR-99021 has been widely used in scientific research due to its ability to regulate the Wnt/β-catenin signaling pathway, which is involved in embryonic development, stem cell maintenance, and tissue regeneration.

Scientific Research Applications

Siloxanes and Silicones:

Siloxanes and silicones are widely used in materials science, industry, and consumer products. The compound can serve as a building block for these versatile polymers. Its hydroxyphenyl and trifluoromethyl groups enhance the material’s properties, such as thermal stability, water repellency, and biocompatibility .

Organic Synthesis:

Researchers utilize this compound in organic synthesis due to its unique structure. The isoxazole ring, chloro substituent, and hydroxy group provide opportunities for functionalization. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and cross-couplings. Chemists can tailor its reactivity for specific applications .

Medicinal Chemistry:

The compound’s structural features make it interesting for drug discovery. Medicinal chemists explore its potential as a scaffold for designing novel pharmaceuticals. The hydroxyphenyl group may interact with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Researchers investigate its activity against specific diseases .

Photophysical Properties:

The trifluoromethyl group contributes to the compound’s photophysical properties. It can exhibit fluorescence or phosphorescence, making it useful in imaging, sensors, and optoelectronic devices. Researchers study its emission behavior and explore applications in luminescent materials .

Agrochemicals:

The compound’s unique combination of functional groups makes it relevant in agrochemical research. Scientists investigate its potential as a pesticide or herbicide. The chloro and hydroxyphenyl moieties may interact with plant receptors, affecting growth, metabolism, or pest resistance .

Surface Modification:

Researchers explore the compound’s use in surface modification. Its hydroxy group allows for grafting onto various substrates, such as polymers, metals, or nanoparticles. Modified surfaces can exhibit altered wettability, adhesion, or biocompatibility. Applications include coatings, sensors, and biomedical devices .

properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3/c11-5-1-2-8(16)6(3-5)7-4-9(17,18-15-7)10(12,13)14/h1-3,16-17H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZLUVGDZFTZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C(F)(F)F)O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.